4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride
Description
Molecular Formula: C₇H₁₃ClN₂O₂ Molecular Weight: 192.64 g/mol CAS Number: 1390655-03-4 Structural Features: A spirocyclic compound with a 1-oxa (oxygen) and 3,7-diaza (two nitrogen atoms) arrangement in a [4.4] ring system. Purity: ≥95% (industrial grade), stored at 2–8°C .
Propriétés
IUPAC Name |
4-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.ClH/c1-5-7(2-3-8-4-7)11-6(10)9-5;/h5,8H,2-4H2,1H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDATRFESPHHHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(CCNC2)OC(=O)N1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by cyclization to form the spirocyclic structure . The reaction conditions often require the use of a base, such as sodium hydroxide, and may be conducted in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, amines, and spirocyclic derivatives .
Applications De Recherche Scientifique
Medicinal Chemistry
Pharmacological Potential:
The compound is being investigated for its potential as a pharmaceutical agent. Its unique structural features allow it to interact with biological targets effectively. For instance, it has shown promise in the development of drugs targeting specific receptors involved in various diseases.
Case Study:
A recent study detailed the synthesis of derivatives of this compound that act as potential dual endothelin and angiotensin receptor antagonists. These derivatives were evaluated for their efficacy in treating conditions such as hypertension and heart failure, demonstrating significant biological activity .
Organic Synthesis
Building Block in Synthesis:
4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride serves as an essential building block in the synthesis of complex organic molecules. Its spirocyclic structure contributes to the formation of diverse chemical scaffolds that are pivotal in drug discovery.
Data Table: Applications in Organic Synthesis
| Application Area | Description | Example Compounds |
|---|---|---|
| Drug Development | Used as a scaffold for creating novel pharmaceuticals | Antihypertensives |
| Coordination Chemistry | Acts as a ligand in metal complex formation | Metal-organic frameworks |
| Material Science | Utilized in the development of advanced materials | Polymers with enhanced properties |
Coordination Chemistry
The compound's ability to form coordination complexes with metals makes it valuable in coordination chemistry. It can stabilize various metal ions, leading to applications in catalysis and materials science.
Case Study:
Research has shown that complexes formed with transition metals exhibit catalytic properties useful for organic transformations. The spirocyclic structure enhances the stability and reactivity of these complexes .
Mécanisme D'action
The mechanism of action of 4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease processes .
Comparaison Avec Des Composés Similaires
Structural and Physicochemical Differences
The following table highlights key differences between the target compound and analogous spirocyclic structures:
Functional and Application Differences
- Lipophilicity: The 4-methyl group in the target compound enhances membrane permeability compared to non-methylated analogs like 3-oxa-1,7-diazaspiro[4.4]nonan-2-one hydrochloride .
- Biological Activity: Spirocycles with nitrogen atoms (e.g., 2,7-diazaspiro[3.5]nonan-1-one) are explored as kinase inhibitors or protease antagonists due to their ability to mimic peptide motifs .
- Industrial Availability : The target compound is commercially available via platforms like ECHEMI, with 5,206 registered suppliers, ensuring scalable procurement .
Research Findings and Challenges
- Synthetic Complexity: Derivatives like (Z)-4-(2-(hydroxydiisopropylsilyl)-2-methylpropylidene)-7-tosyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one require multi-step synthesis, yielding ~48–49% after purification .
- Analytical Limitations : Many spirocyclic analogs lack comprehensive literature or patent data, necessitating advanced techniques (e.g., LC-MS, Chromolith HPLC Columns) for characterization .
- Stability Issues: Compounds like 2,7-diazaspiro[4.4]nonan-3-one hydrochloride may degrade under ambient conditions, requiring stringent storage protocols .
Activité Biologique
4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride (CAS Number: 2260932-64-5) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound is characterized by a spirocyclic structure that includes both oxazolidinone and diazaspiro nonane systems, which may contribute to its distinct chemical reactivity and biological properties.
- Molecular Weight : 192.65 g/mol
- Molecular Formula : C₇H₁₃ClN₂O₂
- IUPAC Name : 4-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride
The synthesis of this compound typically involves the cyclization of appropriate precursors, often starting from a suitable amine and an epoxide under controlled conditions. The resulting spirocyclic structure is believed to interact with specific molecular targets, modulating enzyme or receptor activity, which is critical for its biological effects .
Antimicrobial Properties
Research indicates that 4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride exhibits significant antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to inhibit the activity of enzymes involved in cancer cell proliferation, particularly those over-expressed in certain cancer types. For instance, the compound's interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1) has been noted, which is crucial in cancer metabolism and drug resistance .
Case Studies
Several case studies provide insights into the biological activity of 4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antibacterial potency.
- Cancer Cell Line Studies : In vitro tests on various cancer cell lines have shown that the compound can induce apoptosis in cancer cells, particularly through the inhibition of key signaling pathways involved in cell survival and proliferation. The IC50 values observed were promising, suggesting potential for further development as an anticancer therapeutic agent .
Comparative Analysis with Similar Compounds
The biological activity of 4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride can be compared with other spirocyclic compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one | Structure | Antimicrobial, Anticancer |
| Other Spirocyclic Oxazolidinones | Varies | Variable activities depending on substituents |
This table highlights how variations in structure can influence biological outcomes, emphasizing the unique potential of 4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride.
Q & A
Q. How is 4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride typically characterized to confirm its molecular structure?
Characterization relies on a combination of spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming substituent positions and spirocyclic connectivity .
- Mass Spectrometry : Validates molecular weight (227.14 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves bond lengths, angles, and ring puckering using programs like SHELXL for refinement .
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₆Cl₂N₂O |
| Molecular Weight | 227.14 g/mol |
| MDL Number | EN300-753759 |
Q. What are the critical considerations in synthesizing this compound to ensure high purity and yield?
Synthesis requires:
- Controlled Reaction Conditions : Temperature and pH optimization to prevent side reactions (e.g., ring-opening) .
- Catalyst Selection : Use of catalysts to enhance regioselectivity in spirocyclic formation .
- Purification Methods : Column chromatography or recrystallization to isolate the hydrochloride salt, improving solubility and stability .
Advanced Questions
Q. How can researchers resolve contradictions in crystallographic data when determining the spirocyclic conformation?
- Ring Puckering Analysis : Apply Cremer-Pople coordinates to quantify deviations from planarity, especially for the oxa and diaza rings .
- Refinement Software : Use SHELXL for high-resolution data to resolve ambiguities in bond angles or torsional strain .
- Comparative Studies : Cross-validate with computational models (DFT) to assess energy-minimized conformations .
Q. What methodological approaches are recommended for studying structure-activity relationships (SAR) in biological systems?
- Functional Group Modulation : Synthesize analogs with varied substituents (e.g., methyl, halogen) to assess bioactivity changes .
- In Vitro Assays : Test inhibition of enzymes (e.g., proteases) or receptor binding using fluorescence-based assays .
- Molecular Docking : Map interactions with biological targets (e.g., kinases) to rationalize activity trends .
Q. How should researchers address discrepancies between theoretical and experimental solubility/stability data?
- pH-Dependent Studies : Measure solubility across physiological pH ranges (e.g., 1.2–7.4) to identify stability thresholds .
- Degradation Analysis : Use HPLC to track byproducts under stress conditions (heat, light) .
- Computational Solubility Prediction : Compare results from tools like COSMO-RS with experimental data to refine models .
Q. What strategies optimize the compound’s reactivity in derivatization reactions for drug discovery?
- Protecting Groups : Temporarily block reactive sites (e.g., amine) during functionalization .
- Microwave-Assisted Synthesis : Accelerate reaction kinetics for spirocyclic intermediates .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilic substitution efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
